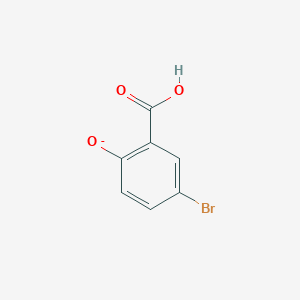

5-Bromo-2-hydroxybenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) and Salicylate (B1505791) Chemistry

Halogenated benzoates and salicylates represent a pivotal class of compounds in organic chemistry. The introduction of halogen atoms, such as bromine, into the aromatic ring of a benzoate or salicylate profoundly influences the molecule's electronic properties, lipophilicity, and reactivity. In the case of 5-Bromo-2-hydroxybenzoate, the bromine atom at the 5-position is electron-withdrawing, which can enhance the acidity of the phenolic hydroxyl group and influence the reactivity of the aromatic ring in substitution reactions.

The structure of these compounds, particularly the presence of both a hydroxyl and a carboxyl group (or its ester), allows for intramolecular hydrogen bonding. In the crystal structure of the methyl ester, Methyl this compound, molecules are linked by intermolecular O-H⋯O hydrogen bonds. nih.govresearchgate.net This capacity for hydrogen bonding and other non-covalent interactions, such as π-π stacking, is fundamental to its role in supramolecular chemistry and the design of new materials. nih.govresearchgate.net The unique combination of functional groups makes 5-Bromo-2-hydroxybenzoic acid and its esters versatile intermediates for developing novel therapeutic agents and other complex organic structures. chemimpex.com

Table 1: Physicochemical Properties of 5-Bromo-2-hydroxybenzoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrO₃ nist.gov |

| Molecular Weight | 217.02 g/mol sigmaaldrich.com |

| Melting Point | 159-162 °C sigmaaldrich.comchembk.com |

| Appearance | White to slightly beige crystal/solid sigmaaldrich.comchembk.com |

| Solubility | Soluble in ethanol, ether, and hot water; slightly soluble in cold water. chembk.com |

Historical Development of Research on this compound and Related Structural Motifs

Research into salicylic (B10762653) acid and its derivatives has a long and storied history, famously beginning with the use of aspirin. The systematic functionalization of the salicylate scaffold has been a cornerstone of medicinal chemistry for over a century. A common strategy in this field is halogenation, a well-established chemical transformation used to modify the biological and physical properties of a parent compound.

While pinpointing the exact first synthesis of this compound is difficult, its creation is a logical extension of classical organic chemistry reactions applied to salicylic acid. The study of such halogenated salicylates is part of a broader, long-standing effort to understand how substitutions on the benzene (B151609) ring affect the molecule's properties. Early research would have focused on fundamental synthesis and characterization, laying the groundwork for the more complex applications seen today. The development of Schiff bases from substituted salicylaldehydes, such as 5-Bromo-2-hydroxybenzaldehyde, and their metal complexes has also been a significant area of coordination chemistry research. researchgate.net This historical exploration of modifying simple aromatic acids has paved the way for the current academic interest in this compound as a versatile precursor.

Current Research Landscape and Emerging Academic Interest in this compound

The current academic interest in this compound is primarily driven by its utility as a versatile building block in the synthesis of more complex, high-value molecules. Its multiple functional groups serve as handles for a variety of chemical transformations.

Researchers actively use 5-Bromo-2-hydroxybenzoic acid as a starting material or intermediate in the synthesis of a wide range of compounds. chemimpex.com These include pharmaceuticals, particularly anti-inflammatory and analgesic drugs, where the salicylate motif is a well-known pharmacophore. chemimpex.com The compound and its derivatives are also investigated for their potential antimicrobial and antifungal activities. For example, derivatives have been synthesized and evaluated for their inhibitory effects against enzymes like α-glucosidase and α-amylase, which are relevant to anti-diabetic research. smolecule.com

Furthermore, the structural framework of this compound is used to create ligands for coordination chemistry. The hydroxyl and carboxylate groups can bind to metal ions, leading to the formation of metal-organic complexes with potentially interesting catalytic or material properties. researchgate.netnih.gov Studies have reported the synthesis and characterization of complexes with transition metals like zinc(II), demonstrating the compound's capacity to act as a coordinating agent. nih.gov The title compound's ester derivatives are also used to synthesize more complex structures, such as those investigated for potential therapeutic applications. ontosight.ai

Table 2: Selected Crystallographic Data for Methyl this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇BrO₃ nih.govresearchgate.net |

| Molecular Weight | 231.04 nih.govresearchgate.net |

| Crystal System | Monoclinic nih.govresearchgate.net |

| Space Group | P2₁ nih.govresearchgate.net |

| a (Å) | 3.9829 (8) nih.govresearchgate.net |

| b (Å) | 9.0950 (19) nih.govresearchgate.net |

| c (Å) | 12.122 (3) nih.govresearchgate.net |

| β (°) | 95.162 (9) nih.govresearchgate.net |

Overview of Key Research Avenues for this compound

The academic exploration of this compound is advancing along several key avenues, reflecting its chemical versatility.

Medicinal Chemistry and Drug Discovery: A primary research focus is the use of this compound as a scaffold for the development of new therapeutic agents. Its derivatives are investigated for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and enzyme-inhibiting properties. chemimpex.com For instance, it serves as a precursor for molecules designed to inhibit HIV replication and for macrocyclic inhibitors targeting proteins involved in cell survival pathways.

Coordination Chemistry and Material Science: The ability of this compound to act as a ligand for metal ions is a significant area of study. nih.gov Researchers are exploring the synthesis of mononuclear and polynuclear metal complexes. These complexes are studied for their unique structural properties, magnetic behavior, and potential applications in catalysis and as new materials. researchgate.netnih.gov

Organic Synthesis: Beyond specific applications, this compound remains a valuable intermediate in general organic synthesis. chemimpex.com The bromine atom can be replaced or used in cross-coupling reactions to build more complex carbon skeletons, while the hydroxyl and carboxyl groups can be modified through various standard transformations. It is used, for example, as a starting reagent for the synthesis of natural products like honokiol. cookechem.com This versatility ensures its continued relevance in the synthesis of novel organic compounds.

Structure

3D Structure

Properties

Molecular Formula |

C7H4BrO3- |

|---|---|

Molecular Weight |

216.01 g/mol |

IUPAC Name |

4-bromo-2-carboxyphenolate |

InChI |

InChI=1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)/p-1 |

InChI Key |

IEJOONSLOGAXNO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Bromo 2 Hydroxybenzoate

Direct Halogenation Approaches for 5-Bromo-2-hydroxybenzoate and its Precursors

Direct halogenation is a primary strategy for synthesizing the precursor, 5-bromo-2-hydroxybenzoic acid (also known as 5-bromosalicylic acid). This involves the electrophilic aromatic substitution of salicylic (B10762653) acid or its derivatives.

Regioselective Bromination of Substituted Benzoic Acids and Esters (e.g., salicylic acid)

The hydroxyl and carboxyl groups of salicylic acid direct incoming electrophiles to specific positions on the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxyl group is a deactivating, meta-director. The interplay of these effects favors the substitution at the 5-position, which is para to the hydroxyl group and meta to the carboxyl group.

Direct bromination of salicylic acid with elemental bromine can yield 5-bromosalicylic acid. ias.ac.in However, this reaction can sometimes lead to a mixture of products, including dibrominated species and bromophenols. ias.ac.in To achieve higher selectivity, specific reaction conditions and solvents are employed. For instance, using dibromoethane as a solvent, optionally with a co-solvent like glacial acetic acid, has been shown to produce very pure 5-bromosalicylic acid. google.com The reaction of salicylic acid with bromine in a concentrated sulfuric acid medium also yields 5-bromosalicylic acid. google.com

A study on the bromination of salicylic acid using bromine in deuterated chloroform (B151607) (CDCl3) confirmed the formation of bromo salicylic acid. rsc.org

Application of N-Bromosuccinimide (NBS) in Aromatic Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. wikipedia.orgmanac-inc.co.jp It serves as a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine for substitution reactions on electron-rich aromatic compounds like phenols. wikipedia.orgmanac-inc.co.jp The nitrogen atom in NBS is adjacent to electron-withdrawing carbonyl groups, which polarizes the N-Br bond, making the bromine atom electrophilic. manac-inc.co.jp

The bromination of activated aromatic rings using NBS typically proceeds via an electrophilic aromatic substitution pathway. manac-inc.co.jprsc.org For highly activated substrates, such as phenols, the reaction can proceed smoothly. wikipedia.org The use of dimethylformamide (DMF) as a solvent often leads to high para-selectivity. wikipedia.org In some cases, an acid catalyst is used to enhance the reactivity of NBS. youtube.com

Recent research has explored methods to activate NBS for the bromination of less reactive aromatic compounds. acs.orgacs.org One approach involves the use of catalytic additives, such as mandelic acid, which can enhance the reactivity of NBS through halogen bonding, leading to regioselective bromination under mild, aqueous conditions. organic-chemistry.orgnsf.gov

Elemental Sulfur-Mediated Halogenation Strategies

A novel method for aromatic halogenation utilizes a combination of elemental sulfur (S8) and N-halosuccinimides (including NBS). acs.orgacs.orgorganic-chemistry.org This system has proven effective for halogenating less-reactive aromatic compounds. acs.orgacs.orgorganic-chemistry.orgnih.gov The presence of elemental sulfur is crucial for the catalytic activity; without it, no reaction occurs. acs.orgacs.orgnih.gov This method is cost-effective and practical due to the low cost, stability, and ease of handling of elemental sulfur. organic-chemistry.org The proposed mechanism involves the formation of an S8-halogen species that facilitates the halogenation. organic-chemistry.org This strategy has been successfully applied to the bromination, chlorination, and iodination of various aromatic substrates, making it a valuable tool for synthesizing building blocks for pharmaceuticals and other fine chemicals. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Direct Halogenation Approaches

| Method | Reagents | Key Features | References |

|---|---|---|---|

| Direct Bromination | Salicylic acid, Elemental Bromine (Br2) | Can produce mixtures of products; selectivity can be improved with specific solvents like dibromoethane. | ias.ac.ingoogle.com |

| NBS Bromination | Salicylic acid, N-Bromosuccinimide (NBS) | Safer alternative to liquid bromine; high para-selectivity can be achieved with solvents like DMF. | wikipedia.orgmanac-inc.co.jp |

| Elemental Sulfur-Mediated Halogenation | Aromatic substrate, NBS, Elemental Sulfur (S8) | Effective for less-reactive aromatics; cost-effective and practical. | acs.orgacs.orgorganic-chemistry.org |

Esterification Pathways for 5-Bromo-2-hydroxybenzoic Acid

Once 5-bromo-2-hydroxybenzoic acid is synthesized, the next step is esterification to produce the target compound, this compound. This involves the reaction of the carboxylic acid group with an alcohol.

Fischer Esterification and Acid-Catalyzed Approaches

Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org This equilibrium reaction can be driven to completion by using an excess of one of the reactants or by removing the water that is formed as a byproduct. organic-chemistry.orglibretexts.org

Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com

The esterification of salicylic acid and its derivatives has been studied extensively. For example, the acid-catalyzed esterification of salicylic acid with methanol (B129727) has been investigated as a model reaction system. njit.edu Various solid acid catalysts, such as modified zirconia, alumina, and silica (B1680970), have also been shown to be effective for the esterification of salicylic acid. researchgate.net

Alternative Esterification Reagents and Conditions

Besides the traditional Fischer esterification, other methods can be employed, particularly for substrates that may be sensitive or sterically hindered.

One such method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides as coupling agents, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is advantageous as it can be performed under mild conditions.

A highly efficient DMAP-catalyzed esterification that operates without the need for an auxiliary base or solvent has been developed. organic-chemistry.org This method is applicable to a wide range of alcohols, including sterically hindered phenols, and offers environmental and practical benefits. organic-chemistry.org

For sterically hindered phenols, a two-step process involving a Michael reaction followed by transesterification can be utilized. google.com Alternatively, methods using dried Dowex H+/NaI have been shown to be effective for preparing highly sterically hindered esters from alcohols and carboxylic acids. nih.gov Visible-light-induced methods have also emerged as an alternative for synthesizing esters from aldehydes and phenols. acs.org

Table 2: Comparison of Esterification Pathways

| Method | Reagents | Key Features | References |

|---|---|---|---|

| Fischer Esterification | 5-Bromo-2-hydroxybenzoic acid, Alcohol, Acid Catalyst (e.g., H2SO4) | Classic, equilibrium-driven reaction; often requires excess alcohol or water removal. | wikipedia.orgorganic-chemistry.org |

| Steglich Esterification | 5-Bromo-2-hydroxybenzoic acid, Alcohol, DCC, DMAP | Mild reaction conditions. | researchgate.net |

| DMAP-Catalyzed Esterification | Alcohol, Acid Anhydride (B1165640), DMAP | Highly efficient, solvent-free, and applicable to hindered phenols. | organic-chemistry.org |

| Dowex H+/NaI Method | Alcohol, Carboxylic Acid, Dowex H+, NaI | Effective for preparing sterically hindered esters. | nih.gov |

Multi-Step Synthetic Strategies for this compound and its Analogues

Multi-step synthesis provides a versatile approach to constructing the this compound scaffold and its analogues. These strategies allow for the precise installation of functional groups through sequential reactions, starting from readily available precursors.

Condensation reactions are a cornerstone for building more complex molecules from simpler carbonyl compounds. In the context of this compound analogues, the key precursor is 5-bromo-2-hydroxybenzaldehyde, also known as 5-bromosalicylaldehyde. nist.gov This compound can react with primary amines, such as aniline, in an alcohol medium to yield Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration, to form a carbon-nitrogen double bond (imine). While this produces an analogue rather than the benzoate (B1203000) itself, these Schiff base derivatives are significant in their own right and demonstrate the utility of halogenated benzaldehyde (B42025) precursors in synthetic schemes. researchgate.net The reaction is typically carried out by refluxing the aldehyde and amine in ethanol. researchgate.net

The hydrolysis of nitriles is a fundamental and reliable method for the preparation of carboxylic acids. libretexts.org This two-step strategy can be adapted to synthesize benzoate derivatives. The process begins with the introduction of a nitrile group (-CN) onto an aromatic ring, typically by a nucleophilic substitution reaction (SN2) between an alkyl halide and a cyanide salt like sodium cyanide (NaCN). libretexts.orgmnstate.edu

Once the nitrile intermediate is formed, it undergoes hydrolysis to yield the corresponding carboxylic acid. youtube.com This transformation can be catalyzed by either a strong acid (like H₂SO₄) or a strong base (like NaOH), typically with heating. libretexts.orgyoutube.com The mechanism involves the addition of water across the carbon-nitrogen triple bond, forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid or its carboxylate salt. youtube.comuomustansiriyah.edu.iq If basic conditions are used, a final acidification step is required to protonate the benzoate anion and yield the final carboxylic acid product. youtube.compearson.com This method is particularly useful as it adds an additional carbon atom to the starting molecule. libretexts.org

A highly effective strategy for synthesizing this compound and its analogues is through the chemical modification of other, more accessible halogenated aromatic compounds. This approach leverages existing scaffolds and introduces or alters functional groups to arrive at the desired product.

One common method is the direct bromination of a substituted phenol (B47542). For instance, phenols can undergo regioselective bromination using hydrogen bromide (HBr) in the presence of a sterically hindered sulfoxide (B87167), which acts as a catalyst surrogate. This method is notable for its high selectivity for the para-position and for being a greener process where water is the sole byproduct. ccspublishing.org.cn Similarly, starting with a compound like methyl 5-bromosalicylate, further functional groups can be added. A Friedel-Crafts acylation reaction with propionyl chloride in the presence of aluminum chloride can introduce a propionyl group onto the ring, yielding methyl 5-bromo-3-propionylsalicylate. chemicalbook.com

Another derivatization route involves modifying existing functional groups on the bromo-benzoate ring. For example, methyl 3-amino-5-bromo-2-hydroxybenzoate can be synthesized from methyl 5-bromo-2-hydroxy-3-nitrobenzoate. chemicalbook.com This transformation is achieved through the reduction of the nitro group to an amino group using activated iron powder in methanol, with ammonium (B1175870) chloride solution added to facilitate the reaction. chemicalbook.com Esterification is another common derivatization. 5-Bromo-2-hydroxybenzoic acid can be converted to its methyl ester, methyl this compound, by reacting it with sodium hydride and methyl iodide in DMF. nih.govresearchgate.net

| Starting Material | Reagents | Product | Reaction Type |

| 5-Bromo-2-hydroxybenzaldehyde | Aniline, Ethanol | N-(5-bromosalicylidene)aniline | Condensation (Schiff Base formation) |

| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | Fe, NH₄Cl, Methanol | Methyl 3-amino-5-bromo-2-hydroxybenzoate | Nitro Group Reduction |

| Methyl 5-bromosalicylate | Propionyl chloride, AlCl₃ | Methyl 5-bromo-3-propionylsalicylate | Friedel-Crafts Acylation |

| 5-Bromo-2-hydroxybenzoic acid | NaH, Methyl iodide, DMF | Methyl this compound | Esterification |

| Phenol | HBr, Di-4-chlorphenyl sulfoxide | 4-Bromophenol | Regioselective Bromination |

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on sustainability, guided by the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes.

A key objective of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. Research has demonstrated the feasibility of solvent-free reactions for synthesizing related compounds like bromo acids. ijisrt.com One such technique involves sonication, where high-frequency sound waves provide the energy to drive the reaction between reactants, such as benzoic acid and bromine, without a solvent. ijisrt.com This approach can significantly reduce waste and simplify product purification.

Catalytic methods also play a crucial role in sustainable synthesis. As mentioned previously, the regioselective bromination of phenols can be achieved using a sulfoxide catalyst with HBr. ccspublishing.org.cn This method is advantageous not only for its high selectivity, which reduces the formation of unwanted isomers, but also because water is the only theoretical byproduct, aligning with the goal of designing safer and more efficient chemical processes. ccspublishing.org.cn Such catalytic approaches avoid the need for stoichiometric reagents that generate large amounts of waste. ccspublishing.org.cn

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, and no atoms are wasted as byproducts. primescholars.comrsc.org

Addition reactions are prime examples of atom-economical processes. primescholars.com In contrast, substitution and elimination reactions inherently have lower atom economies because they generate byproducts. For example, in the synthesis of this compound via the bromination of a salicylic acid precursor, a molecule of hydrogen bromide (HBr) is produced as a byproduct for every molecule of the desired product formed. This means that not all atoms from the reactants (salicylic acid and Br₂) are incorporated into the final product, thus lowering the atom economy.

| Reaction Type | Atom Economy | Byproducts | Relevance to Synthesis |

| Addition | High (often 100%) | None | Ideal for maximizing efficiency, though less common for aromatic functionalization. |

| Substitution | Lower | Generated for each substitution (e.g., HBr in bromination) | Very common in synthesizing halogenated aromatics, but inherently generates waste. |

| Elimination | Lower | Generated (e.g., H₂O, salts) | Relevant in precursor synthesis steps; generates waste. |

Chemical Reactivity and Advanced Derivatization of 5 Bromo 2 Hydroxybenzoate

Transformations Involving the Carboxylic Ester Functionality

The carboxylic ester group of 5-Bromo-2-hydroxybenzoate is a primary site for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives.

Hydrolysis to 5-Bromo-2-hydroxybenzoic Acid

The ester linkage in this compound can be readily cleaved through hydrolysis to yield its parent carboxylic acid, 5-Bromo-2-hydroxybenzoic acid. This reaction can be effectively carried out under both acidic and basic conditions. evitachem.com Basic hydrolysis, often employing an excess of a strong base like sodium hydroxide, proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the corresponding carboxylate salt, which is subsequently protonated to give the free acid. ias.ac.in

5-Bromo-2-hydroxybenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. chemimpex.com Its availability through the hydrolysis of its esters is a fundamental step in many synthetic pathways.

Transesterification Reactions for Diverse Esters

Transesterification offers a direct route to convert one ester of this compound into another, providing access to a library of ester derivatives with varied alkyl or aryl groups. This process is typically catalyzed by either an acid or a base. For instance, the methyl ester can be converted to other esters by heating in the presence of a different alcohol and a catalytic amount of acid. This equilibrium-driven reaction can be manipulated by using a large excess of the desired alcohol or by removing the displaced alcohol.

The synthesis of different esters, such as Ethyl this compound and Benzyl this compound, highlights the utility of this reaction. lookchem.com The choice of the ester group can significantly influence the physical, chemical, and biological properties of the resulting molecule.

Amidation and Peptide Coupling Analogues

The carboxylic ester functionality of this compound can be converted into an amide group. This transformation is often achieved by reaction with an amine. A common two-step approach involves initial hydrolysis of the ester to the carboxylic acid, which is then activated and coupled with an amine. More direct routes from the ester are also possible, particularly with more reactive amines or under specific catalytic conditions.

A related and significant transformation is the formation of hydrazides. For example, methyl or ethyl esters of 5-bromo-2-hydroxy-benzamide derivatives react with hydrazine (B178648) to produce hydrazides. researchgate.net These hydrazides are valuable intermediates for synthesizing more complex molecules, such as hydrazones, which have been investigated for their biological activities. researchgate.net The conversion to 5-Bromo-2-hydroxybenzohydrazide from the corresponding ester is a key step in creating these and other peptide-like structures. nih.gov

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound provides another reactive handle for derivatization, allowing for modifications that can significantly alter the molecule's properties.

O-Alkylation and O-Acylation for Ether and Ester Derivatives

The hydroxyl group can undergo O-alkylation to form ether derivatives. This reaction is typically performed using an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. scirp.org The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that then attacks the alkylating agent. For example, the reaction of a this compound with an alkylating agent in a suitable solvent can yield the corresponding 2-alkoxybenzoate derivative. vulcanchem.com

Similarly, O-acylation of the hydroxyl group leads to the formation of ester derivatives. This can be achieved using an acylating agent like an acid chloride or an anhydride (B1165640) in the presence of a base or a catalyst. smolecule.com The resulting acyloxy derivative incorporates a second ester functionality into the molecule, further expanding the potential for diverse molecular architectures.

Table 1: Examples of O-Alkylation and O-Acylation Reactions

| Starting Material | Reagent | Product Type | Example Product |

|---|---|---|---|

| Methyl this compound | Dimethyl sulfate | Ether | Methyl 5-bromo-2-methoxybenzoate |

| Methyl this compound | Acetic anhydride | Ester | Methyl 5-bromo-2-acetoxybenzoate |

| 5-bromo-2-hydroxybenzoic acid | Benzyl chloride | Ether | Benzyl 5-bromo-2-(benzyloxy)benzoate |

Chelation and Coordination Ligand Formation

The ortho-positioning of the hydroxyl and carboxylate groups (after hydrolysis) or the carbonyl of the ester in this compound allows it to act as a bidentate ligand, capable of forming stable chelate complexes with a variety of metal ions. researchgate.net The hydroxyl group and the carbonyl oxygen of the ester or carboxylate can coordinate to a metal center, forming a six-membered chelate ring, a particularly stable arrangement.

The presence of the bromine atom can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex. Zinc(II) complexes, for instance, have been synthesized where the 5-bromo-salicylate anion coordinates to the metal center through the carboxylate oxygen and the deprotonated hydroxyl group. nih.gov These coordination compounds are of interest in various fields, including materials science and catalysis.

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile functional group that unlocks numerous pathways for molecular elaboration. Its reactivity is central to the use of this compound as a building block in organic synthesis.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.com For an SNAr reaction to proceed efficiently, the aromatic ring must typically be activated by potent electron-withdrawing groups positioned ortho and/or para to the leaving group.

In this compound, the hydroxyl group is electron-donating, and the carboxylate is a deactivating, meta-directing group, which generally makes the aromatic ring less susceptible to classical SNAr reactions compared to highly electron-deficient systems. Consequently, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is not a predominant reaction pathway. However, substitution can be achieved under more forcing conditions or with highly reactive nucleophiles. For certain activated heterocyclic systems like 5-bromo-1,2,3-triazines, SNAr reactions with nucleophiles such as phenols have been reported to proceed via a concerted mechanism. nih.gov While the substrate is different, this highlights that alternatives to the classical stepwise mechanism exist. The bromine atom on similar benzoate (B1203000) structures can be substituted by various nucleophiles, facilitating the creation of more complex molecules. smolecule.comevitachem.comevitachem.comsmolecule.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of this compound makes it an excellent substrate for these transformations. nih.govrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. This reaction is highly effective for creating biaryl compounds or introducing alkyl and vinyl groups. The closely related compound, 5-bromo-2-hydroxybenzaldehyde, readily undergoes Suzuki coupling with phenylboronic acid to form the corresponding biphenyl (B1667301) derivative. researchgate.net Similarly, derivatives of 5-bromo-2-hydroxybenzoic acid have been successfully employed in Suzuki-Miyaura couplings. For instance, a protected form of the compound was coupled with cyclopropylboronic acid as part of a multi-step synthesis. sci-hub.se

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-Aryl Systems

| Catalyst | Base | Solvent | Substrate Example | Product Type | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Bromo-2-hydroxybenzaldehyde | Biphenyl derivative | researchgate.net |

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | Protected 5-bromo-2-hydroxybenzoic acid derivative | Cyclopropyl-substituted aryl | sci-hub.se |

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comnih.gov This reaction is fundamental for the synthesis of substituted alkynes and conjugated enynes. organic-chemistry.orgwikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Research has shown that 5-bromo-2-hydroxybenzaldehyde can be coupled with terminal alkynes in Sonogashira reactions to produce precursors for fluorescent coumarins. researchgate.net This indicates that this compound is a viable substrate for similar transformations to synthesize aryl-alkyne structures.

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Substrate Example | Product Type | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF / DMF | Aryl Bromide | Aryl-alkyne | mdpi.comorganic-chemistry.org |

| Pd-N-heterocyclic carbene / CuI | N-Butylamine | THF | Aryl Bromide | Aryl-alkyne | mdpi.comwikipedia.org |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. organic-chemistry.orgntu.edu.sg This reaction is a versatile method for the vinylic substitution of hydrogen and is widely used to create more complex molecular architectures, including in intramolecular variants to form rings. wikipedia.orgdiva-portal.org Given the general reactivity of aryl bromides in Heck reactions, this compound can be expected to react with various alkenes to yield 5-vinyl-2-hydroxybenzoate derivatives, though specific examples in the literature are less common than for Suzuki and Sonogashira couplings. The reaction often exhibits high selectivity for the trans isomer. organic-chemistry.org

The conversion of the aryl-bromine bond into an organometallic species is a classic strategy for reversing the polarity of the carbon atom, turning it into a potent nucleophile.

Grignard Reagents: The formation of a Grignard reagent (R-Mg-X) by reacting an organohalide with magnesium metal is a cornerstone of organic synthesis. wikipedia.org However, preparing a Grignard reagent from this compound is complicated by the presence of the acidic phenolic proton and the electrophilic ester carbonyl group. Both functional groups would react with and destroy the highly basic and nucleophilic Grignard reagent. leah4sci.com Therefore, a protection strategy is mandatory. The hydroxyl group must be masked with a suitable protecting group (e.g., as a methoxymethyl (MOM) ether or silyl (B83357) ether) that is stable to the Grignard formation conditions. researchgate.net After protection, the aryl bromide can be treated with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether to form the corresponding organomagnesium compound. miracosta.eduyoutube.com This reagent can then be used in reactions with various electrophiles, followed by deprotection to reveal the hydroxyl group.

Lithiation: Similar to Grignard reagents, organolithium compounds are powerful nucleophiles. They can be prepared via halogen-metal exchange, typically by treating the aryl bromide with an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. researchgate.net As with Grignard formation, the acidic hydroxyl group of this compound must be protected prior to attempting lithiation. Once protected, the derivative can undergo halogen-metal exchange to generate the 5-lithio-2-(protected-hydroxy)benzoate, which can then be trapped with an electrophile. This approach has been used for the synthesis of complex natural product analogues. researchgate.net

Cyclization and Ring-Forming Reactions Utilizing this compound as a Key Building Block

This compound and its derivatives are valuable precursors for the synthesis of heterocyclic and polycyclic ring systems. The functional groups on the ring provide handles for intramolecular reactions that lead to the formation of new rings.

One common strategy involves a tandem reaction sequence, such as a palladium-catalyzed cross-coupling followed by an intramolecular cyclization. For example, a Sonogashira coupling can introduce an alkyne-containing side chain, which can then undergo an intramolecular reaction with the phenolic hydroxyl group to form a benzofuran (B130515) ring. organic-chemistry.org

Another approach involves intramolecular cyclization where a side chain, introduced at the C-3 position (adjacent to the hydroxyl group), reacts to form a new ring. For instance, derivatives of this compound can be used to synthesize dihydrobenzofuran rings. This type of cyclization can be achieved by first introducing a two-carbon unit with a leaving group, followed by an intramolecular Williamson ether synthesis where the phenolic oxygen acts as the nucleophile to close the ring. google.com Such cyclization reactions are critical in the synthesis of various biologically active compounds and natural products. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is governed by the interplay of steric and electronic effects of the substituents on the aromatic ring. researchgate.net

Electronic Effects: The benzene (B151609) ring has three key substituents with competing electronic properties.

The hydroxyl group (-OH) at C-2 is a strong activating group, donating electron density to the ring via resonance, particularly at the ortho and para positions (C-3, C-5, and C-1/ipso-carboxyl). This electron-donating character enhances the ring's nucleophilicity, facilitating electrophilic reactions and the crucial oxidative addition step in palladium-catalyzed cross-couplings.

The bromine atom (-Br) at C-5 is an electronegative, deactivating group via induction but can donate electron density weakly via resonance. Its primary role in the reactions discussed is as an excellent leaving group in cross-coupling reactions.

The carboxylate group (-COOR) at C-1 is a deactivating, electron-withdrawing group through both induction and resonance.

Reactivity in SNAr: The lack of a strong electron-withdrawing group ortho or para to the bromine, coupled with the electron-donating nature of the hydroxyl group, disfavors a classical SNAr mechanism. The ring is not sufficiently electron-poor to be readily attacked by nucleophiles.

Reactivity in Organometallic Formation: The acidic proton of the -OH group is the most reactive site towards organometallic reagents (Grignard, organolithiums). This necessitates a protection strategy, which in turn can influence the reactivity of the C-Br bond due to altered steric and electronic environments.

Systematic studies on related benzoic acid derivatives have demonstrated that the position and nature of substituents significantly impact their chemical and biological properties. researchgate.net For this compound, the specific arrangement of the bromo, hydroxyl, and carboxylate groups provides a unique reactivity profile that has been exploited for the synthesis of a wide range of more complex molecules. nih.gov

Spectroscopic Characterization Methodologies and Structural Elucidation Studies of 5 Bromo 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the molecular skeleton and the spatial relationships between atoms.

¹H and ¹³C NMR spectroscopy are fundamental techniques for identifying the carbon-hydrogen framework of 5-Bromo-2-hydroxybenzoate. The chemical shifts (δ), measured in parts per million (ppm), are highly sensitive to the electronic environment of each nucleus, which is dictated by the molecule's functional groups and the substitution pattern on the aromatic ring.

In the ¹H NMR spectrum of this compound, the aromatic region typically displays three distinct signals corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the bromine atom and the carboxylate group, combined with the electron-donating effect of the hydroxyl group, dictates the specific chemical shifts. The proton ortho to the hydroxyl group (H-3) is expected to appear at a distinct shift compared to the protons adjacent to the bromine atom (H-4 and H-6).

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The aromatic carbons exhibit chemical shifts in the typical range of 110-160 ppm. The carbons directly attached to the electronegative oxygen and bromine atoms (C-2, C-5), as well as the carboxylate carbon (C-1) and the carbonyl carbon (C-7), are significantly deshielded and appear further downfield. pdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-2-hydroxybenzoic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.9 | d | ~8.5 |

| H-4 | ~7.5 | dd | ~8.5, ~2.5 |

| H-6 | ~7.8 | d | ~2.5 |

| OH | Variable (broad) | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-2-hydroxybenzoic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-COO) | ~115 |

| C-2 (C-OH) | ~160 |

| C-3 | ~120 |

| C-4 | ~140 |

| C-5 (C-Br) | ~112 |

| C-6 | ~135 |

Note: The actual chemical shifts can vary depending on the solvent and concentration. pdx.edu

While one-dimensional NMR provides information about the chemical environment of atoms, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them. ijtsrd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of H-3 and H-4, confirming their adjacent (ortho) relationship on the aromatic ring. The lack of a correlation between H-6 and the other two aromatic protons would confirm its isolated position. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively assign the proton signals for H-3, H-4, and H-6 to their corresponding carbon signals, C-3, C-4, and C-6.

Isotopic labeling involves the incorporation of stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into the molecule. scripps.edu This technique is a powerful tool for tracing reaction pathways and understanding metabolic processes. For example, synthesizing this compound using a precursor specifically labeled with ¹³C at the carboxyl group would allow researchers to follow the fate of this carbon in subsequent reactions using ¹³C NMR. This approach can provide unambiguous evidence for proposed reaction mechanisms, such as decarboxylation or esterification, by tracking the position of the isotopic label in the products. eurisotop.comcore.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ijtsrd.com The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint."

For this compound, the spectra would be characterized by several key vibrational bands:

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. The phenolic O-H stretch appears as a sharper band around 3200-3600 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band around 1650-1700 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid. ijtsrd.com

C=C Stretching: Aromatic ring stretching vibrations typically appear in the region of 1450-1600 cm⁻¹.

C-O Stretching: The stretching vibrations for the C-O bonds of the hydroxyl and carboxylic acid groups are found in the 1200-1320 cm⁻¹ range.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear at a lower frequency, typically in the 500-650 cm⁻¹ range.

Table 3: Characteristic IR and Raman Vibrational Frequencies for 5-Bromo-2-hydroxybenzoic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (Broad) |

| O-H (Phenol) | Stretching | 3200 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Carboxylic Acid) | Stretching | 1650 - 1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1320 |

Data compiled from typical functional group regions and studies on similar molecules. ijtsrd.comchemicalbook.comnist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov

For 5-Bromo-2-hydroxybenzoic acid (C₇H₅BrO₃), the molecular weight is approximately 216 g/mol for the ⁷⁹Br isotope and 218 g/mol for the ⁸¹Br isotope. A key feature in the mass spectrum is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. libretexts.org

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of a hydroxyl radical (•OH, 17 amu) from the carboxylic acid group.

Loss of water (H₂O, 18 amu) involving the carboxyl and phenolic hydroxyl groups.

Loss of carbon monoxide (CO, 28 amu) or carbon dioxide (CO₂, 44 amu).

Loss of the entire carboxyl group (•COOH, 45 amu).

The analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. This precision allows for the determination of the elemental formula of the parent ion and its fragments. For example, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. By matching the experimentally measured exact mass to the calculated theoretical mass, HRMS can unequivocally confirm the elemental formula of this compound as C₇H₅BrO₃, providing the highest level of confidence in its identification.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediate Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the detection of transient and stable intermediates in chemical reactions. However, a review of the current scientific literature reveals no specific studies that have employed ESI-MS for the detection and characterization of reaction intermediates involving this compound. While ESI-MS is widely used in mechanistic studies across various fields of chemistry, its direct application to the reaction pathways of this particular compound has not been documented in available research.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives of this compound, such as methyl this compound, have offered significant insights into its molecular geometry and intermolecular interactions.

Single crystal X-ray diffraction analysis of methyl this compound (C₈H₇BrO₃) reveals a nearly planar molecular structure. nih.govtanta.edu.egnih.govresearchgate.net The molecule crystallizes in the monoclinic space group P2₁. tanta.edu.egresearchgate.net The planarity of the molecule is a key conformational feature, with the root-mean-square deviation of non-hydrogen atoms from the mean plane being minimal. nih.govtanta.edu.egnih.govresearchgate.net

The precise bond lengths and angles within the methyl this compound molecule have been determined, providing a detailed picture of its covalent framework. These geometric parameters are crucial for understanding the electronic distribution and steric effects within the molecule. nih.govtanta.edu.egnih.govresearchgate.net

Table 1: Selected Crystallographic Data for Methyl this compound nih.govtanta.edu.egnih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.9829 (8) |

| b (Å) | 9.0950 (19) |

| c (Å) | 12.122 (3) |

| β (°) | 95.162 (9) |

| Volume (ų) | 437.33 (17) |

The crystal packing of methyl this compound is stabilized by a network of non-covalent interactions. Prominent among these are O-H···O hydrogen bonds, which link the molecules into chains. nih.govtanta.edu.egnih.govresearchgate.net These hydrogen bonds involve the hydroxyl group and the carbonyl oxygen of the ester functionality.

While not explicitly detailed as a dominant interaction in the crystallographic studies of methyl this compound, the presence of a bromine atom suggests the potential for halogen bonding. Halogen bonding is a directional non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophilic site. This type of interaction is increasingly recognized for its role in crystal engineering and molecular recognition. Further computational and experimental studies would be beneficial to explore the potential for halogen bonding in the crystal lattice of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules. The UV-Vis spectrum of 5-bromo-2-hydroxybenzoic acid exhibits characteristic absorption bands that can be attributed to electronic transitions within the molecule. nist.gov

The presence of the benzene ring, hydroxyl group, carboxyl group, and bromine atom creates a conjugated system. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). The wavelengths of maximum absorbance (λmax) in the UV-Vis spectrum correspond to specific electronic transitions, such as π → π* and n → π* transitions. nist.gov

The conjugation of the aromatic ring with the carboxyl and hydroxyl groups influences the energy of these transitions and, consequently, the position of the absorption bands. The bromo substituent can also affect the electronic properties of the chromophore through inductive and resonance effects, potentially causing a shift in the absorption maxima. A detailed analysis of the UV-Vis spectrum can, therefore, provide insights into the extent of conjugation and the electronic nature of this compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Hydroxybenzoate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives (focused on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug design and medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 5-bromo-2-hydroxybenzoate and its derivatives, QSAR studies are instrumental in predicting the therapeutic potential and designing novel analogs with enhanced efficacy. The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

The development of a QSAR model for this compound derivatives would involve the calculation of a wide array of molecular descriptors, which can be broadly categorized as follows:

Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, count of atoms, number of rings, and number of specific bonds (e.g., rotatable bonds).

Topological Descriptors (2D): These descriptors quantify the atomic connectivity within the molecule, independent of its three-dimensional conformation. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices. These can be particularly useful in describing the branching and shape of the side chains attached to the this compound scaffold.

Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's size, shape, and surface area. Examples include the solvent-accessible surface area (SASA), molecular volume, and principal moments of inertia. These are crucial for understanding the steric interactions between the ligand and its biological target.

Physicochemical Descriptors: These descriptors are related to the empirical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability. The lipophilicity, in particular, is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the designed derivatives.

Electronic Descriptors: These quantum chemical descriptors quantify the electronic properties of the molecule. They include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and partial charges on atoms. These descriptors are vital for modeling electrostatic and hydrogen bonding interactions with a receptor.

A hypothetical QSAR study on a series of this compound derivatives with varying substituents could utilize a combination of these descriptors to build a predictive model. For instance, the model might reveal that an increase in a specific topological index is positively correlated with activity, while a high dipole moment is detrimental. This information would then guide the synthesis of new derivatives with optimized descriptor values.

| Descriptor Category | Examples of Molecular Descriptors | Relevance in QSAR of this compound Derivatives |

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic characterization of the size and flexibility of the derivatives. |

| Topological (2D) | Wiener Index, Randić Index, Kier & Hall Indices | Describes molecular shape, branching, and complexity of substituents. |

| Geometrical (3D) | Solvent-Accessible Surface Area (SASA), Molecular Volume | Important for understanding steric fit and interactions with the target binding site. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polarizability | Predicts membrane permeability, distribution, and overall bioavailability. |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Crucial for modeling electrostatic interactions, hydrogen bonding, and reactivity. |

By employing statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a QSAR equation can be formulated that links a selection of these descriptors to the observed biological activity. This equation serves as a predictive tool for designing new this compound derivatives with potentially improved therapeutic profiles.

Nonlinear Optical (NLO) Property Prediction and Theoretical Analysis

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with a high degree of π-conjugation and charge asymmetry, often exhibit substantial NLO responses. Theoretical and computational chemistry provides a powerful avenue for the prediction and analysis of the NLO properties of molecules like this compound, guiding the design of new materials with enhanced NLO characteristics.

The NLO response of a molecule is primarily described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular importance as it is responsible for second-order NLO phenomena such as second-harmonic generation (SHG). Computational methods, most notably Density Functional Theory (DFT), are widely used to calculate these properties.

For this compound, a theoretical NLO analysis would typically involve the following steps:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a suitable level of theory, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).

Calculation of NLO Properties: Using the optimized geometry, the components of the polarizability and first hyperpolarizability tensors are calculated. The total (or average) values are then derived from these tensor components.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally correlates with a larger hyperpolarizability due to easier intramolecular charge transfer (ICT).

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface is generated to visualize the charge distribution within the molecule, identifying electron-rich and electron-deficient regions, which helps in understanding the ICT pathways.

In this compound, the presence of the electron-donating hydroxyl group (-OH) and the electron-withdrawing carboxylate group (-COO⁻) or ester group (-COOR), along with the π-system of the benzene (B151609) ring, creates a donor-π-acceptor (D-π-A) framework. The bromine atom also influences the electronic properties through its inductive and resonance effects. This inherent charge asymmetry is a key prerequisite for a significant second-order NLO response.

Theoretical studies on similar aromatic compounds have shown that strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability. For instance, the introduction of stronger electron-donating or -withdrawing groups as derivatives of this compound could be computationally explored to predict molecules with superior NLO properties.

| Property | Description | Significance for NLO |

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Contributes to the linear optical properties and is related to the overall electronic response. |

| First Hyperpolarizability (β) | A measure of the asymmetric distortion of the electron cloud in response to an external electric field, responsible for second-order NLO effects. | A large β value is indicative of a strong second-harmonic generation response. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller energy gap facilitates intramolecular charge transfer, which generally leads to a larger β value. |

The calculated values of these properties provide a quantitative basis for comparing the NLO potential of this compound and its derivatives with known NLO materials. This theoretical screening allows for the rational design of promising candidates for experimental synthesis and characterization.

Applications in Materials Science, Coordination Chemistry, and Catalysis Involving 5 Bromo 2 Hydroxybenzoate

5-Bromo-2-hydroxybenzoate as a Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct examples of Metal-Organic Frameworks (MOFs) and coordination polymers utilizing this compound as the primary organic linker are not extensively documented in publicly available research, the principles of coordination chemistry suggest its high potential for such applications. The carboxylate group is a common coordinating moiety in MOF synthesis, readily forming strong bonds with metal ions to create robust network structures. The adjacent hydroxyl group can also participate in coordination or influence the electronic properties of the ligand.

Design and Synthesis of MOFs with this compound Linkers

The design of MOFs using this compound would involve the reaction of the deprotonated ligand with various metal salts under solvothermal or hydrothermal conditions. The choice of metal ion (e.g., zinc, copper, lanthanides) and reaction conditions (e.g., temperature, solvent, pH) would be crucial in determining the final structure and properties of the resulting framework. The bromine substituent on the aromatic ring can influence the electronic nature of the linker and may also participate in weaker intermolecular interactions, such as halogen bonding, which can further direct the assembly of the framework.

Structural Characterization and Topological Analysis of MOF Architectures

The structural characterization of hypothetical MOFs based on this compound would be carried out using single-crystal X-ray diffraction to determine the precise arrangement of atoms and the connectivity of the network. Topological analysis would then be employed to simplify the complex structure into a net of nodes (metal clusters) and linkers (organic ligands), allowing for classification and comparison with known MOF topologies. The functional groups on the linker would play a significant role in defining the coordination modes and, consequently, the resulting topology of the framework.

Role in Supramolecular Assemblies and Self-Assembly Processes

The ability of this compound to form ordered structures through non-covalent interactions is a key aspect of its role in supramolecular chemistry. These interactions are fundamental to the process of self-assembly, where molecules spontaneously organize into well-defined architectures.

Exploiting Hydrogen Bonding and Halogen Bonding for Directed Assembly

Hydrogen bonding is a dominant force in the self-assembly of molecules containing hydroxyl and carboxyl groups. In the crystal structure of a closely related compound, methyl this compound, O—H···O hydrogen bonds are observed to link molecules into zigzag chains. nih.govresearchgate.netresearchgate.net These chains are further organized through π-π stacking interactions between the aromatic rings. nih.govresearchgate.netresearchgate.net This demonstrates the significant role of hydrogen bonding in directing the primary assembly of these molecules.

The presence of a bromine atom introduces the possibility of halogen bonding, a non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site. While not explicitly detailed for this compound in the available literature, halogen bonding is a well-established tool in crystal engineering for the construction of robust supramolecular assemblies. nih.govnih.gov The interplay between hydrogen and halogen bonding can be exploited to create complex and predictable multi-dimensional networks. nih.gov

Crystal Engineering Applications

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. The functional groups of this compound make it a promising candidate for crystal engineering. By understanding and controlling the intermolecular interactions, it is possible to design new crystalline materials with specific optical, electronic, or mechanical properties. The formation of co-crystals, where this compound is combined with other molecules, could lead to novel materials with tailored functionalities. The principles of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, can be applied to guide the assembly of these multi-component crystals. nih.gov

| Interaction Type | Description | Potential Role in Assembly of this compound |

| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom like oxygen. | Formation of chains and layers through O-H...O interactions between hydroxyl and carboxylate groups. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Directional control over the crystal packing, potentially leading to specific network architectures. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Stabilization of the overall crystal structure by stacking of the benzene (B151609) rings. |

Precursor for Advanced Organic Materials and Functional Polymers

The chemical reactivity of this compound allows it to serve as a starting material for the synthesis of more complex organic molecules and polymers with specialized functions.

While specific examples of advanced organic materials derived directly from this compound are not prevalent in the reviewed literature, its structure lends itself to various synthetic transformations. The carboxylic acid and hydroxyl groups can be modified to introduce different functionalities, and the bromine atom can be utilized in cross-coupling reactions to build larger molecular architectures. For instance, derivatives of 5-bromosalicylic acid have been used in the synthesis of compounds with potential applications in antibacterial fabrics.

Catalytic Applications of Metal Complexes Derived from this compound Ligands

The design of metal complexes for catalysis is a major area of chemical research. The ligand plays a critical role in tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

This compound is a versatile ligand for the development of both homogeneous and heterogeneous catalysts. As a chelating ligand, it can form stable, soluble complexes with a variety of transition metals, which can act as homogeneous catalysts. mdpi.com The electronic properties of the metal center can be fine-tuned by the electron-withdrawing nature of the bromine and carboxyl groups, and the electron-donating character of the hydroxyl group.

For heterogeneous catalysis, the this compound ligand offers several handles for immobilization onto a solid support. The complex could be anchored via the bromine atom, the aromatic ring, or by modifying the carboxyl or hydroxyl groups. This heterogenization of a homogeneous catalyst can simplify catalyst separation and recycling, which is a key principle of green chemistry. nih.gov

Understanding the mechanism of a catalytic reaction is crucial for its optimization and for the design of new and improved catalysts. rsc.org While specific mechanistic studies on reactions catalyzed by this compound complexes are not widely reported, the general principles of catalytic cycles can be applied.

In a typical cross-coupling reaction catalyzed by a palladium complex, for example, the catalytic cycle involves steps such as oxidative addition, transmetalation, and reductive elimination. A palladium complex with a this compound ligand would likely influence the rates of these steps through the electronic and steric environment it creates around the metal center. Detailed mechanistic studies, often involving a combination of kinetic experiments, spectroscopic analysis, and computational modeling, would be necessary to elucidate the precise role of the ligand in the catalytic cycle. doaj.org

Applications in Chemo-sensing and Biosensing Platforms

Chemosensors and biosensors are devices that can detect specific chemical or biological analytes. The design of these sensors often involves a receptor molecule that selectively binds to the analyte and a transducer that converts this binding event into a measurable signal, such as a change in color or fluorescence. mdpi.com

The chelating unit of this compound, comprising the carboxylate and hydroxyl groups, is well-suited for binding to metal ions. By attaching a fluorophore to the this compound scaffold, a fluorescent chemosensor could be created. chemisgroup.usnih.gov Upon binding of a target metal ion, the fluorescence properties of the molecule would be expected to change, providing a detectable signal. The selectivity of the sensor for different metal ions could be tuned by modifying the structure of the binding pocket.

In the realm of biosensing, similar principles apply. A biosensor for phenolic compounds was developed using a transcriptional regulator that could be engineered to recognize specific molecules. acs.org While this particular study focused on 5-bromoferulic acid, the methodology demonstrates the potential for developing a biosensor that could detect this compound or its metabolites. Such a biosensor could have applications in environmental monitoring or in studying the metabolic pathways of this compound.

Biological and Biochemical Research on 5 Bromo 2 Hydroxybenzoate: Mechanistic Insights

Molecular Recognition and Ligand-Receptor Binding Studies

The biological activity of 5-Bromo-2-hydroxybenzoate and its derivatives is fundamentally linked to their ability to recognize and bind to specific macromolecular targets, primarily proteins such as enzymes and receptors. This molecular recognition is governed by the principles of protein-ligand interactions, where the compound fits into a specific binding pocket on the target protein, leading to a modulation of its biological function.

Research has predominantly identified this compound and its structural analogues as enzyme inhibitors rather than activators. The mechanisms of inhibition are varied and target-specific, with significant findings in the realms of cancer and microbial chemotherapy. Two prominent mechanisms that have been elucidated are the inhibition of protein kinases and the poisoning of topoisomerase enzymes.

Derivatives of this compound have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis—the formation of new blood vessels required for tumor growth. nih.govrsc.orgbohrium.com These compounds typically function as competitive inhibitors, binding to the ATP-binding pocket of the enzyme's kinase domain. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation cascade that would normally initiate downstream signaling for cell proliferation and survival. mdpi.com

A distinct mechanism of action is observed in the inhibition of DNA topoisomerases. Certain heterocyclic compounds incorporating the 5-bromo-aryl moiety, such as 5-bromo-terbenzimidazoles, have been identified as potent Topoisomerase I "poisons". nih.gov Unlike classical inhibitors that prevent the enzyme from binding to DNA, topoisomerase poisons trap the enzyme-DNA covalent complex. wikipedia.orgnih.gov This stabilization of the transient complex prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks which can be converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death). nih.govwikipedia.org

The potency of enzyme inhibitors is quantitatively determined through receptor binding and functional assays, which measure the concentration of the compound required to achieve a certain level of inhibition. The half-maximal inhibitory concentration (IC50) is a common metric used to express the functional strength of an inhibitor. promegaconnections.com

For derivatives of this compound targeting VEGFR-2, in vitro kinase assays are employed to determine their IC50 values. These assays measure the enzymatic activity of VEGFR-2 in the presence of varying concentrations of the inhibitor. The results demonstrate that compounds featuring the this compound scaffold can inhibit VEGFR-2 at nanomolar to micromolar concentrations. nih.govmdpi.com For instance, certain novel piperazinylquinoxaline derivatives incorporating this moiety have shown potent VEGFR-2 inhibition with IC50 values in the sub-micromolar range. nih.gov

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected this compound Derivatives

| Compound Class | Specific Derivative Example | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|---|

| Piperazinylquinoxaline-based derivatives | Compound 11 | 0.19 | nih.gov |

| Piperazinylquinoxaline-based derivatives | Compound 13b | 0.21 | nih.gov |

| Isatin–thiazolidinone derivatives | Compound 46 | 0.069 | nih.gov |

| Isatin–thiazolidinone derivatives | Compound 47 | 0.085 | nih.gov |

To understand the molecular basis of inhibition, computational methods like molecular docking are used to predict and analyze the binding mode of this compound derivatives within the active site of their target proteins. These studies provide detailed insights into the specific non-covalent interactions that stabilize the protein-ligand complex.

Table 2: Predicted Molecular Interactions of a this compound Derivative with VEGFR-2 Active Site Residues

| Ligand Moiety | Interacting VEGFR-2 Residue | Type of Interaction | Reference |

|---|---|---|---|

| Quinoxaline core | Cys919 | Hydrogen Bond | nih.gov |

| Piperazine linker | Asp1046 | Hydrogen Bond | nih.gov |

| 5-Bromo-2-hydroxybenzoyl | Val848, Ala866, Leu1035 | Hydrophobic/van der Waals | nih.gov |

Investigations of Subcellular Target Interactions

Beyond specific enzyme inhibition, research has explored how this compound interacts with larger cellular structures and pathways, particularly in microorganisms.

This compound and its derivatives exhibit notable antibacterial properties. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity. As a phenolic compound, it can intercalate into the lipid bilayer of the cell membrane, altering its structure and fluidity. mdpi.com This disruption compromises the membrane's function as a selective barrier, leading to the leakage of essential intracellular components such as ions, metabolites, and macromolecules. nih.gov

This loss of cellular contents and the dissipation of the proton motive force across the membrane interfere with critical metabolic pathways, including energy production and nutrient transport, ultimately leading to bacterial cell death. nih.gov The antibacterial efficacy of 5-bromo acetyl salicylic (B10762653) acid, a derivative, has been demonstrated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 3: Antibacterial Activity of 5-Bromo Acetyl Salicylic Acid

| Bacterial Strain | Concentration (mg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Escherichia coli | 0.1 | 14 |

| 1.0 | 20 | |

| 10 | 9 | |

| 100 | 30 | |

| Staphylococcus aureus | 0.1 | 19 |

| 1.0 | 22 | |

| 10 | 15 | |

| 100 | 20 |

Direct binding of this compound to nucleic acids has not been extensively documented. Instead, its interaction with DNA and RNA at a molecular level is primarily indirect, mediated through the inhibition of enzymes that process these macromolecules.

As discussed previously, the most significant mechanism in this context is the poisoning of Topoisomerase I. nih.gov This enzyme is essential for resolving DNA supercoiling during replication and transcription. wikipedia.org By stabilizing the covalent Topoisomerase I-DNA complex, 5-bromo-substituted terbenzimidazoles prevent the enzyme from completing its catalytic cycle. nih.gov This action directly results in damage to the DNA structure. The stalled complexes are obstacles to the replication machinery, leading to the formation of double-strand breaks and the initiation of apoptotic pathways. Therefore, while the compound does not bind directly to the DNA base pairs or backbone, its interaction with a key DNA-modifying enzyme represents a potent mechanism for interfering with DNA integrity and function at a molecular level.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo acetyl salicylic acid |

| ATP (Adenosine triphosphate) |

| 5-bromo-terbenzimidazoles |

| DNA (Deoxyribonucleic acid) |

| RNA (Ribonucleic acid) |

| Piperazinylquinoxaline |

| Isatin |

Inhibition of Specific Bacterial Enzymes (e.g., DNA gyrase)

Salicylic acid and its derivatives are recognized for their antibacterial properties, which are often linked to their ability to interfere with essential bacterial enzymes. While direct studies on this compound are limited in published literature, research on related salicylate-based compounds provides strong evidence that enzyme inhibition is a key aspect of their mechanism of action. DNA gyrase and topoisomerase IV, essential bacterial enzymes for DNA replication and repair, are prominent targets for antibacterial agents. frontiersin.org

Derivatives of salicylic acid have been shown to be effective inhibitors of E. coli DNA gyrase. frontiersin.org For instance, certain Schiff bases derived from salicylic acid hydrazide demonstrated potent inhibitory activity against E. coli DNA gyrase, with IC₅₀ values ranging from 92 to 112 nM. frontiersin.org These values indicate a higher potency than the known DNA gyrase inhibitor novobiocin (B609625) (IC₅₀ = 170 nM) in the same assay. frontiersin.org The inhibition of these essential type IIA topoisomerases represents a critical mechanism for the antibacterial effects of salicylate (B1505791) derivatives. frontiersin.org